Methylferulat

Übersicht

Beschreibung

M118 ist ein neuartiges niedermolekulares Heparin, das für eine verbesserte antikoagulatorische Aktivität entwickelt wurde. Es wird aus nicht-fraktioniertem Heparin gewonnen und behält die Fähigkeit, sowohl Faktor Xa als auch Thrombin (Faktor IIa) zu hemmen. Diese Verbindung wurde speziell so entwickelt, dass sie eine geringe Polydispersität aufweist, was zu ihren vorhersehbaren pharmakokinetischen Eigenschaften und ihrer verbesserten klinischen Wirksamkeit beiträgt .

Wissenschaftliche Forschungsanwendungen

M118 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of low-molecular weight heparins.

Biology: Investigated for its interactions with various biological molecules and its effects on cellular processes.

Medicine: Explored as a therapeutic agent for preventing and treating thrombotic disorders, including deep vein thrombosis and pulmonary embolism.

Industry: Utilized in the development of advanced anticoagulant therapies and as a reference standard in quality control processes

Wirkmechanismus

Target of Action

Methyl ferulate has been found to exhibit significant antioxidant and antibacterial properties . It has been shown to interact with crucial proteins of Staphylococcus aureus, a gram-positive bacterium . The compound’s primary targets are therefore these bacterial proteins, which play a key role in the survival and virulence of the bacteria.

Mode of Action

The interaction of methyl ferulate with its targets results in significant changes. Molecular modeling calculations have revealed that methyl ferulate binds within the binding site of the crucial proteins of Staphylococcus aureus . This binding disrupts the normal function of these proteins, thereby inhibiting the growth and survival of the bacteria.

Biochemical Pathways

Methyl ferulate is involved in the lignin biosynthesis pathway, a complex biochemical pathway initiated by the deamination of L-phenylalanine or tyrosine into cinnamic acid . A series of hydroxylation and methylation reactions then convert cinnamic acid into a variety of hydroxycinnamic acids, including ferulic acid, the precursor of methyl ferulate .

Pharmacokinetics

The pharmacokinetics of methyl ferulate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Studies have shown that methyl ferulate binds to human serum albumin (HSA) with a medium affinity . This binding is key to the compound’s distribution throughout the body.

Result of Action

The molecular and cellular effects of methyl ferulate’s action are primarily its antioxidant and antibacterial activities. Additionally, it has been found to disrupt the cell membrane structure of Alternaria alternata, a plant pathogenic fungus .

Action Environment

The action, efficacy, and stability of methyl ferulate can be influenced by various environmental factors. For instance, the production of methyl ferulate by Aspergillus pseudodeflectus was optimized at pH 7.0 at 30°C after 10 days of incubation . Furthermore, the compound’s antioxidant activity has been shown to increase with sample concentration .

Biochemische Analyse

Biochemical Properties

Methyl ferulate interacts with various enzymes and proteins. For instance, it has been found to interact with a novel feruloyl esterase (BpFae) from Burkholderia pyrrocinia . This interaction plays a crucial role in releasing ferulic acid from wheat bran . The enzyme BpFae displayed maximum activity at pH 4.5–5.0 and was stable at pH 3.0–7.0 . The enzyme exhibited a preference for methyl ferulate over other substrates .

Cellular Effects

Methyl ferulate has significant effects on various types of cells and cellular processes. It has been shown to interact with human serum albumin (HSA) at the molecular level . This interaction is crucial as it determines the distribution, metabolism, and biological activity of methyl ferulate . Furthermore, methyl ferulate has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity .

Molecular Mechanism

Methyl ferulate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the release of cytokines and stimulation of NO by the macrophages . Furthermore, it strongly inhibits MARK phosphorylation induced by LPS, affecting two important pathways p38 and JNK .

Metabolic Pathways

Methyl ferulate is involved in various metabolic pathways. For instance, it has been found to significantly promote genes and proteins associated with cell membrane lipid metabolism, including sphingolipid metabolism, steroid biosynthesis, and ether lipid metabolism . Furthermore, it induces two detoxification-related pathways, ATP binding cassette (ABC) transporters and glutathione metabolism

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

M118 wird aus nicht-fraktioniertem Heparin durch eine Reihe chemischer Modifikationen synthetisiert, die sein Molekulargewicht reduzieren, während seine antikoagulatorischen Eigenschaften erhalten bleiben. Der Prozess beinhaltet eine kontrollierte Depolymerisation, die den Erhalt spezifischer struktureller Merkmale gewährleistet, die für seine biologische Aktivität notwendig sind .

Industrielle Produktionsmethoden

Die industrielle Produktion von M118 beinhaltet die Verwendung fortschrittlicher biotechnologischer Prozesse, um Konsistenz und Reinheit zu gewährleisten. Der Produktionsprozess umfasst:

Depolymerisation: Kontrollierte chemische oder enzymatische Depolymerisation von nicht-fraktioniertem Heparin.

Reinigung: Mehrstufige Reinigung, um Verunreinigungen zu entfernen und Einheitlichkeit zu gewährleisten.

Charakterisierung: Genaue analytische Verfahren zur Bestätigung der Molekulargewichtsverteilung und der antikoagulatorischen Aktivität.

Chemische Reaktionsanalyse

Arten von Reaktionen

M118 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: M118 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von M118 modifizieren, was seine antikoagulatorischen Eigenschaften möglicherweise verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das M118-Molekül einführen, was seine Aktivität möglicherweise verstärkt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Alkylhalogenide und Acylchloride, werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit veränderten antikoagulatorischen Eigenschaften.

Reduktion: Reduzierte Formen von M118 mit modifizierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit möglicherweise verstärkter biologischer Aktivität.

Wissenschaftliche Forschungsanwendungen

M118 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von niedermolekularen Heparinen zu untersuchen.

Biologie: Untersucht auf seine Wechselwirkungen mit verschiedenen biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Als Therapeutikum zur Vorbeugung und Behandlung thromboembolischer Erkrankungen, einschließlich tiefer Beinvenenthrombose und Lungenembolie, erforscht.

Industrie: Wird bei der Entwicklung fortschrittlicher Antikoagulanzientherapien eingesetzt und als Referenzstandard in Qualitätskontrollprozessen

Wirkmechanismus

M118 übt seine antikoagulatorischen Wirkungen aus, indem es die Hemmung von Faktor Xa und Thrombin (Faktor IIa) durch seine Wechselwirkung mit Antithrombin verstärkt. Die Bindung von M118 an Antithrombin induziert eine Konformationsänderung, die die inhibitorische Aktivität von Antithrombin gegenüber diesen Gerinnungsfaktoren erhöht. Dieser Mechanismus ähnelt dem von nicht-fraktioniertem Heparin, weist aber aufgrund seines niedrigen Molekulargewichts verbesserte pharmakokinetische Eigenschaften auf .

Analyse Chemischer Reaktionen

Types of Reactions

M118 undergoes various chemical reactions, including:

Oxidation: M118 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within M118, potentially altering its anticoagulant properties.

Substitution: Substitution reactions can introduce new functional groups into the M118 molecule, potentially enhancing its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered anticoagulant properties.

Reduction: Reduced forms of M118 with modified functional groups.

Substitution: Substituted derivatives with potentially enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicht-fraktioniertes Heparin: Ein heterogenes Gemisch aus Polysacchariden mit antikoagulatorischen Eigenschaften.

Enoxaparin: Ein niedermolekulares Heparin mit einer anderen Molekulargewichtsverteilung und einem anderen antikoagulatorischen Profil.

Dalteparin: Ein weiteres niedermolekulares Heparin mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit von M118

M118 kombiniert die vorteilhaften Eigenschaften von nicht-fraktioniertem Heparin und niedermolekularen Heparinen. Es hat eine homogene Zusammensetzung, vorhersehbare Pharmakokinetik und die Fähigkeit, sowohl Faktor Xa als auch Thrombin zu hemmen. Dies macht M118 zu einem einzigartigen und potenten Antikoagulans mit potenziellen klinischen Vorteilen gegenüber anderen Heparinen .

Eigenschaften

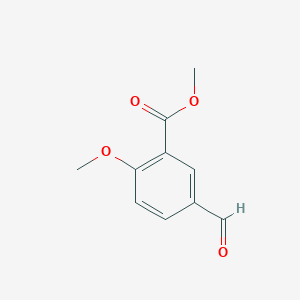

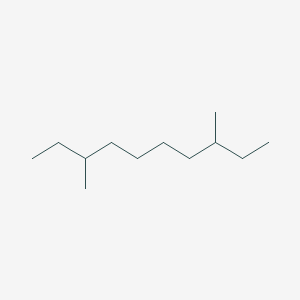

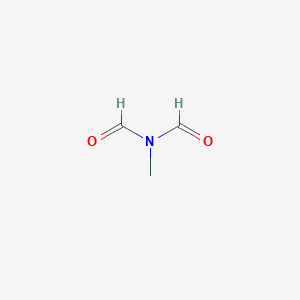

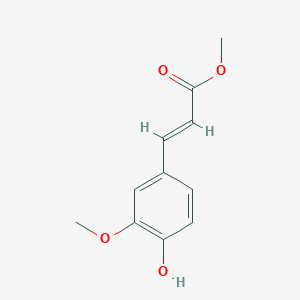

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Methyl Ferulate exhibits various biological activities, its precise mechanism of action varies depending on the target and biological system. For example, [] Methyl Ferulate binds to Human Serum Albumin (HSA), a protein responsible for transporting various molecules in the blood. [] This interaction primarily occurs through the aromatic ring of Methyl Ferulate, suggesting potential implications for its transport and distribution within the body. [] Furthermore, Methyl Ferulate binds preferentially to site II of HSA without significantly altering the protein's overall structure. [] This interaction could influence the binding and transport of other molecules that interact with HSA. [] Molecular docking and dynamic simulation studies indicate that Methyl Ferulate binds to Deoxyhemoglobin S (DeOxyHbS), the deoxygenated form of sickle hemoglobin, with an affinity of -5.8 kcal/mol. [] This binding interaction may interfere with the polymerization of DeOxyHbS, potentially explaining the antisickling properties attributed to Methyl Ferulate.

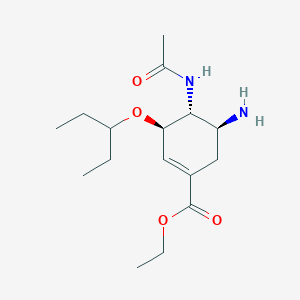

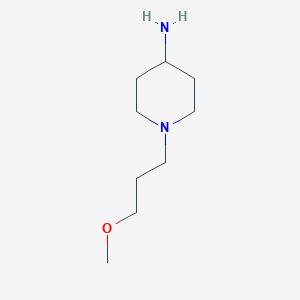

A: * Molecular Formula: C11H12O4* Molecular Weight: 208.21 g/mol* Spectroscopic Data: The structure of Methyl Ferulate has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide detailed information about the compound's structure, such as the arrangement of atoms, functional groups, and stereochemistry.

A: [] Methyl Ferulate has been successfully incorporated into zein, a prolamin protein found in maize, to create coaxial spinning membranes. [] These membranes demonstrate improved tensile strength and decreased crystallinity compared to pure zein membranes, indicating enhanced material properties. [] Additionally, embedding Methyl Ferulate within the zein matrix enhances its thermal stability, potentially expanding its application range. [] The water contact angle of the Methyl Ferulate/zein membrane decreases, suggesting improved wettability, a crucial factor for various applications like coatings and films. []

A: Methyl Ferulate itself is not generally considered a catalyst but a substrate in various enzymatic reactions, particularly those involving feruloyl esterases. [, , , , ] These enzymes hydrolyze the ester bond in Methyl Ferulate, releasing ferulic acid. [, , ] For instance, [] Aspergillus niger FAE-III, a feruloyl esterase, demonstrates high specificity for Methyl Ferulate, requiring a methoxylated C-3 position on the phenol ring and an unsaturated aliphatic region in the substrate for optimal activity. []

A: [] Docking simulations have been employed to investigate the binding interactions between Methyl Ferulate and specific target proteins. [] This approach can predict the binding affinity and preferred binding sites of Methyl Ferulate, providing insights into its potential mechanism of action. [] Additionally, these simulations can guide the design of Methyl Ferulate derivatives with improved binding affinity or specificity for targeted applications.

A: [] The position of the hydroxyl group on the aromatic ring of ferulates, including Methyl Ferulate, significantly influences their antioxidant and radical scavenging activities. [] Methylation of ferulic acid to form Methyl Ferulate generally leads to a decrease in antioxidant and reducing power, except for Methyl Ferulate, which shows comparable activity to Ferulic acid in certain systems, even surpassing it in some cases. [] This suggests that the methyl ester group plays a significant role in the antioxidant properties of Methyl Ferulate. [] Introducing specific mutations in the active site of type C feruloyl esterase FoFaeC from Fusarium oxysporum, guided by small molecule docking simulations with Methyl Ferulate and related compounds, significantly affects the enzyme's specificity and activity towards different methyl esters of hydroxycinnamic acids. [] This highlights the importance of specific interactions between the substrate and enzyme active site for efficient hydrolysis.

A: [] Incorporating Methyl Ferulate into a zein fiber membrane through electrospinning improves its thermal stability. [] This suggests that encapsulation or complexation with appropriate materials can enhance the compound's stability for various applications, including food preservation and drug delivery.

ANone: Specific SHE regulations for Methyl Ferulate might vary depending on the region and intended application. Consulting relevant regulatory bodies and safety data sheets is crucial for ensuring compliance and responsible practices.

ANone: More research is needed to fully elucidate the detailed pharmacokinetics and pharmacodynamics of Methyl Ferulate.

A: [] Alkyl ferulate esters, including Methyl Ferulate, exhibit antibacterial activity against Escherichia coli and Listeria monocytogenes in vitro. [] Specifically, hexyl ferulate (FAC6) demonstrates strong bacteriostatic and bactericidal effects against both bacteria. [] Methyl Ferulate exhibits antiplatelet activity in vivo. [] In a study using rats, Methyl Ferulate prolonged clotting time and bleeding time, indicating its potential as an antithrombotic agent. [] Methyl Ferulate interacts with human serum albumin (HSA), suggesting its potential for transport and distribution within the body. [] This interaction could have implications for its bioavailability and efficacy.

ANone: More research is needed to determine if resistance mechanisms develop against Methyl Ferulate and its relation to other compounds.

ANone: More research is needed to explore specific drug delivery and targeting strategies for Methyl Ferulate.

ANone: More research is needed to identify specific biomarkers associated with Methyl Ferulate's effects.

A: [, , , , , ] Various analytical techniques have been employed to characterize and quantify Methyl Ferulate, including: * Thin Layer Chromatography (TLC): Used to separate and identify Methyl Ferulate in a mixture. [] * High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying Methyl Ferulate in various matrices. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing Methyl Ferulate. [] * Electrospray Ionization Mass Spectrometry (ESIMS): A soft ionization technique often coupled with HPLC for the detection and characterization of Methyl Ferulate. [] * Tandem Mass Spectrometry (MS/MS): Used for structural elucidation and confirmation of Methyl Ferulate in complex mixtures. []

ANone: More research is needed to fully assess the environmental impact and degradation of Methyl Ferulate.

A: [] The solubilities of Methyl Ferulate, methyl p-coumarate, and methyl sinapate have been extensively studied in various organic solvents, including tert-butanol, tert-pentanol, ethyl acetate, and n-hexane. [] These studies reveal that the solubility of these cinnamic acid esters is influenced by temperature and the nature of the solvent. [] For example, Methyl Ferulate exhibits higher solubility in tert-pentanol and ethyl acetate than in the non-polar solvent n-hexane. [] Understanding the solubility behavior of Methyl Ferulate in different solvents is crucial for optimizing extraction processes, designing formulations, and predicting its bioavailability. [] The partitioning behavior of Methyl Ferulate in different phases of fish oil-enriched milk significantly impacts its antioxidant activity. [] Specifically, Methyl Ferulate exhibits the highest concentration in the precipitate phase and the lowest concentration in the aqueous phase, suggesting its preferential localization within the milk system. [] This partitioning behavior likely influences its interaction with lipids and proteins, ultimately affecting its efficacy as an antioxidant.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.